Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate
Description
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with a butyl group at position 4, a sulfanyl-propanoate ester at position 3, and an adamantane-1-carbonylamino-methyl moiety at position 3. The sulfanyl-propanoate ester may improve solubility and bioavailability.
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O3S/c1-4-6-7-27-19(25-26-22(27)31-15(3)20(28)30-5-2)14-24-21(29)23-11-16-8-17(12-23)10-18(9-16)13-23/h15-18H,4-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMMYTXDCLVOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC(C)C(=O)OCC)CNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate is a complex organic compound that exhibits significant biological activity, particularly in the realm of antimicrobial properties. This article explores its biological mechanisms, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural elements:
- Triazole Ring : Known for its antifungal properties.
- Adamantane Moiety : Enhances membrane permeability and bioavailability.
- Sulfanyl Group : Contributes to its reactivity and potential biological interactions.
The molecular formula can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Weight | 387.5 g/mol |
| Functional Groups | Triazole, Sulfanyl, Adamantane |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The triazole ring is particularly effective against fungal pathogens by inhibiting enzymes involved in ergosterol biosynthesis, such as lanosterol demethylase . This inhibition is crucial for disrupting fungal cell membrane integrity.
The specific mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with enzymes critical to pathogen survival.
- Membrane Permeability : The adamantane structure enhances the compound's ability to penetrate cellular membranes.
- Bioavailability : Alkyl chains improve solubility and distribution within biological systems.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the triazole ring through cyclization reactions involving thiosemicarbazides.
- Introduction of the adamantane moiety via acylation or amination reactions.
- Final esterification to yield the desired product.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally similar to this compound:
Study 1: Antifungal Activity
A study demonstrated that triazole derivatives effectively inhibited various fungal strains, showcasing a strong correlation between structural features and antifungal efficacy .
Study 2: Enzyme Interaction
Research indicated that compounds with similar structures could inhibit enzymes involved in disease pathways, suggesting potential therapeutic applications.
Summary Table of Biological Activities
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl [(4-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate | Triazole ring, sulfanyl group | Antimicrobial |
| Adamantane Derivatives | Adamantane structure | Enhanced membrane permeability |
| Triazole-linked Compounds | Multiple triazole rings | Antifungal |
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Analysis
- Adamantane vs. Phenyl/Cyano Groups: The adamantane moiety in the target compound enhances steric bulk and lipophilicity compared to the phenyl or cyano groups in Compounds 11a/b and 7a/b. This could improve membrane permeability but reduce aqueous solubility .
- Sulfanyl vs. Thiophene: The sulfanyl-propanoate group offers a flexible linker for hydrogen bonding, whereas the thiophene ring in Compound 7a/b provides aromaticity and planar rigidity .
Pharmacological Potential (Inferred)
- Triazole Derivatives: Known for antifungal (e.g., fluconazole) and antiviral activity.
- Adamantane-Containing Compounds : Exhibit antiviral (e.g., amantadine) and anti-inflammatory properties.
The combination of triazole and adamantane in the target compound may synergize these effects, though experimental validation is required.
Methodological Considerations
The structural elucidation of such compounds relies on techniques like X-ray crystallography, validated using tools such as SHELX and structure-validation protocols . For example:
Preparation Methods
Synthesis of 4-Butyl-1,2,4-Triazole-3-Thiol
The triazole core is constructed via cyclization of butylthiosemicarbazide , synthesized by reacting butylhydrazine with carbon disulfide in alkaline methanol (40°C, 6 hr). Acidic cyclization (HCl, reflux, 4 hr) yields 4-butyl-1,2,4-triazole-3-thiol as a white solid (62% yield).
Key Reaction Conditions
- Butylhydrazine (1.0 equiv) and CS₂ (1.2 equiv) in methanol.
- Cyclization in 6 M HCl under reflux.
Introduction of the Aminomethyl Group via Mannich Reaction
The Mannich reaction functionalizes position 5 of the triazole by condensing formaldehyde (1.5 equiv) and ammonium chloride (1.2 equiv) with 4-butyl-1,2,4-triazole-3-thiol in ethanol (50°C, 8 hr). This yields 5-(aminomethyl)-4-butyl-1,2,4-triazole-3-thiol (58% yield).
Characterization Data
- IR (KBr): 3350 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H stretch).
- ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), 3.10 (s, 2H, CH₂NH₂), 4.25 (s, 1H, SH).
Acylation with Adamantane-1-Carbonyl Chloride
Adamantane-1-carbonyl chloride is prepared by treating adamantane-1-carboxylic acid (1.0 equiv) with thionyl chloride (2.0 equiv) in dry dichloromethane (0°C → rt, 3 hr). The acyl chloride is reacted with 5-(aminomethyl)-4-butyl-1,2,4-triazole-3-thiol (1.0 equiv) in tetrahydrofuran (THF) with triethylamine (2.0 equiv) to yield 5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazole-3-thiol (74% yield).
Reaction Scheme
$$ \text{Adamantane-1-COCl} + \text{H₂N-CH₂-triazole} \xrightarrow{\text{Et₃N, THF}} \text{Adamantane-1-CONH-CH₂-triazole} $$
Alkylation with Ethyl 2-Bromopropanoate
The thiol group undergoes nucleophilic substitution with ethyl 2-bromopropanoate (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base (rt, 24 hr). This final step yields the target compound as a pale-yellow solid (68% yield).
Optimization Note
- Prolonged reaction times (>24 hr) reduce yield due to ester hydrolysis.
Structural Characterization and Analytical Data
The synthesized compound is validated using advanced spectroscopic techniques:
Table 1: Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| FT-IR (KBr) | 3280 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide) |
| ¹H NMR | δ 1.22 (t, 3H, CH₂CH₃), 1.45–1.90 (m, 15H, adamantane), 4.12 (q, 2H, OCH₂) |
| 13C NMR | δ 14.1 (CH₂CH₃), 36.8 (adamantane C), 174.5 (C=O ester) |
| ESI-MS | m/z 505.2 [M+H]⁺ |
Single-crystal X-ray diffraction confirms the adamantane moiety’s chair conformation and triazole-thioether linkage.
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Cyclization of butylthiosemicarbazide favors the 1,2,4-triazole regioisomer due to steric hindrance from the butyl group, as confirmed by NOESY NMR.
Acylation Side Reactions
Competitive O-acylation is mitigated by using a 10% excess of adamantane-1-carbonyl chloride and maintaining anhydrous conditions.
Pharmacological Relevance and Derivatives
The adamantane-triazole scaffold exhibits antidiabetic and alkaline phosphatase inhibitory activity, as demonstrated by in vitro assays (IC₅₀ = 3.8 µM against ALP). Analogous vanadium and zinc complexes of similar triazoles show enhanced bioactivity, suggesting potential metallodrug applications.
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Triazole ring formation : Cyclocondensation of thiocarbazides with alkyl/aryl aldehydes.
Adamantane coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the adamantane-1-carbonyl group to the triazole scaffold.
Sulfanylpropanoate introduction : Thiol-ene click chemistry or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
- Optimization :
- Temperature : 60–80°C for triazole formation to minimize side products.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalysts : Use of 4-dimethylaminopyridine (DMAP) for esterification steps.
Reference Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Triazole formation | Hydrazine, ethyl chloroformate, 70°C | 65–75 | 90–95 | |
| Adamantane coupling | EDC/HOBt, DMF, RT, 12h | 50–60 | 85–90 | |
| Sulfanylpropanoate | K₂CO₃, DMF, 60°C, 6h | 70–80 | 95+ |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester), δ 1.8–2.1 ppm (adamantane CH₂), δ 7.3–7.5 ppm (aromatic protons if present).
- ¹³C NMR : Carbonyl signals at ~170–175 ppm (ester and adamantane).
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 489.03 (exact mass).
- HPLC : C18 column, mobile phase acetonitrile/water (70:30), retention time ~8–10 min for >95% purity.
Reference : Structural confirmation protocols from .
Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?
- Methodological Answer :
- Antimicrobial Activity :
- MIC (Minimum Inhibitory Concentration) : Broth microdilution against S. aureus and E. coli.
- Zone of Inhibition : Agar diffusion assays (20–30 µg/mL concentrations).
- Antifungal Activity : Microplate assays against C. albicans.
Reference Table :
| Organism | MIC (µg/mL) | Activity Notes | Source |
|---|---|---|---|
| S. aureus | 12.5–25 | Comparable to ciprofloxacin | |
| E. coli | 25–50 | Moderate efficacy | |
| C. albicans | 50–100 | Weak activity |
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the mechanism of action against viral targets?
- Methodological Answer :
- Target Selection : Influenza A M2 proton channel or HIV-1 protease (adamantane derivatives are known inhibitors).
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Key Interactions :
- Adamantane group binds to hydrophobic pockets.
- Triazole sulfur forms hydrogen bonds with catalytic residues.
Reference : Docking protocols from .
Q. How should researchers address contradictions in biological activity data across studies with structural analogs?
- Methodological Answer :
- Comparative Analysis :
- Substituent Effects : Replace the 4-butyl group with 4-fluorophenyl (see ) to test activity shifts.
- Steric vs. Electronic Factors : Use Hammett plots to correlate substituent electronic effects with MIC values.
Reference Table :
| Analog Substituent | Antimicrobial MIC (µg/mL) | Antiviral IC₅₀ (µM) | Source |
|---|---|---|---|
| 4-Butyl | 12.5–25 (S. aureus) | 10–15 (Influenza) | |
| 4-Fluorophenyl | 6.25–12.5 (S. aureus) | 5–8 (Influenza) |
Q. What experimental designs are recommended for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties?
- Methodological Answer :
- In Vitro Assays :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Metabolic Stability : Liver microsomal assays (CYP450 isoforms).
- Statistical Design : Box-Behnken design to vary substituents (alkyl chain length, ester groups) and measure LogP.
Reference : ADME protocols from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
